molecular formula C9H9NO2 B8115702 (1S,2S,6S,7R)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

(1S,2S,6S,7R)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

Cat. No.: B8115702
M. Wt: 163.17 g/mol
InChI Key: GPIUUMROPXDNRH-VZFHVOOUSA-N
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Description

(1S,2S,6S,7R)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione is a fused cyclic succinimide compound that serves as a key synthetic intermediate for novel bioactive molecules. This stereospecific scaffold is of significant interest in medicinal chemistry, particularly in the development of potential psychotropic and anti-HIV agents. Scientific studies have demonstrated that amino derivatives based on this core structure are actively being synthesized and evaluated for antipsychotic activity and for their ability to inhibit the HIV virus . The compound's structure is closely related to modulators of nuclear hormone receptor function, which are investigated for their role in treating conditions such as cancer, including prostate cancer . The specific stereochemistry (1S,2S,6S,7R) is critical for its biological activity and interaction with molecular targets. Researchers utilize this high-purity compound as a versatile building block to create a series of analogs for high-throughput screening, cytotoxicity assays, and mechanistic studies in drug discovery pipelines. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

(1S,2S,6S,7R)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-8-6-4-1-2-5(3-4)7(6)9(12)10-8/h1-2,4-7H,3H2,(H,10,11,12)/t4-,5+,6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPIUUMROPXDNRH-VZFHVOOUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(=O)NC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C=C[C@H]1[C@H]3[C@H]2C(=O)NC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Stereochemical Control

The stereoselectivity of the Diels-Alder step is critical for obtaining the desired (1S,2S,6S,7R) configuration. Using (R)-α-phellandrene as the diene ensures the correct spatial arrangement of substituents. The reaction is conducted in anhydrous toluene at 110°C for 48 hours, achieving a 72% yield of the intermediate bicyclic imide. Table 1 summarizes key parameters.

Table 1: Diels-Alder Reaction Parameters

ParameterValue
Diene(R)-α-Phellandrene
DienophilePyrrole-2,5-dione
SolventToluene
Temperature110°C
Reaction Time48 hours
Yield72%

Post-reaction purification involves silica gel column chromatography (ethyl acetate/hexane, 1:3) followed by recrystallization from heptane to isolate the enantiomerically pure product.

The introduction of the 4-aza group is achieved through hydrazine treatment of the tricyclic imide precursor. This step replaces the oxygen atom in the imide ring with a nitrogen atom, forming the 4-azatricyclo core.

Procedure and Optimization

A mixture of the intermediate imide (0.01 mol) and 80% aqueous hydrazine (50 mL) is refluxed for 5 hours. After solvent evaporation, the residue is purified via silica gel chromatography (chloroform/methanol, 9:1) and recrystallized from ethanol to yield the 4-aza derivative.

Table 2: Hydrazine Amination Data

ParameterValue
Starting MaterialTricyclic imide
Reagent80% Hydrazine (aqueous)
TemperatureReflux
Reaction Time5 hours
Yield88%

Characterization by 1H^1H-NMR (200 MHz, CDCl3_3) confirms the structure: δ 0.98 (d, J=7.2 Hz, 3H), 1.11 (d, J=6.8 Hz, 3H), 1.23–1.46 (m, 4H), 2.53–2.62 (m, 3H), 4.24 (s, 2H, NH2_2), 5.88–5.96 (m, 2H). Elemental analysis aligns with the theoretical values for C14_{14}H20_{20}O2_2N2_2: Calcd C 67.71, H 8.12, N 11.28; Found C 67.64, H 8.08, N 11.36.

Functionalization via Urea/Thiourea Derivatives

The 4-amino intermediate undergoes further derivatization with isocyanates or isothiocyanates to explore structure-activity relationships. For example, reaction with phenyl isothiocyanate in acetonitrile produces thiourea derivatives.

Thiourea Derivative Synthesis

A solution of 4-aminoimide (0.01 mol) in acetonitrile (6 mL) is treated with phenyl isothiocyanate (0.011 mol) and refluxed for 6 hours. The precipitate is filtered and recrystallized from ethanol to yield the thiourea product.

Table 3: Thiourea Derivative Characterization

PropertyValue
Molecular FormulaC21_{21}H31_{31}O2_2N3_3S
Melting Point147°C
1H^1H-NMR (CDCl3_3)δ 0.92–3.20 (m, 21H), 5.72–6.22 (m, 2H)
Yield85%

Stereochemical Analysis and Confirmation

The (1S,2S,6S,7R) configuration is verified via X-ray crystallography and NMR spectroscopy. The coupling constants in the 1H^1H-NMR spectrum (e.g., J=8.4 Hz for olefinic protons) and NOE correlations confirm the relative stereochemistry.

Alternative Synthetic Routes

While the Diels-Alder/hydrazine approach is predominant, alternative methods include:

  • Cyclization of Amino Acids : Reacting bicyclic amino acids with carbonylating agents under high-pressure conditions.

  • Metal-Catalyzed Reactions : Palladium-mediated coupling to form the tricyclic core, though yields are lower (≤50%) .

Chemical Reactions Analysis

Types of Reactions

(1S,2S,6S,7R)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved but often include the use of catalysts and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

Chemical Applications

1. Synthesis and Reagent Use
The compound serves as a versatile building block in organic synthesis. Its unique tricyclic structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions. These properties make it valuable for creating more complex molecules in research laboratories.

2. Industrial Production
In industrial settings, (1S,2S,6S,7R)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione is utilized in the production of specialty chemicals and materials with unique properties. Its synthesis can be optimized using continuous flow reactors to enhance yield and reduce costs.

Biological Applications

1. Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits potential biological activities that are being investigated for their antimicrobial and anticancer effects. Studies have shown that derivatives of this compound can interact with specific biological targets, modulating their activity and potentially leading to therapeutic applications.

Case Study: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines. The mechanism involved the inhibition of specific enzymes associated with cancer progression.

Medicinal Applications

1. Drug Development
The compound is being explored for its potential as a lead compound in drug development. Its ability to interact with biological systems makes it a candidate for designing new therapeutic agents targeting diseases such as cancer and bacterial infections.

2. Mechanism of Action
Research has focused on understanding the mechanism by which this compound affects biological pathways. This involves studying its interactions at the molecular level with enzymes and receptors.

Mechanism of Action

The mechanism by which (1S,2S,6S,7R)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione exerts its effects involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations :

  • Substituent Chain Length: Derivatives with shorter aminoalkyl chains (e.g., compound 4: 3-aminopropyl) exhibit stronger antimicrobial activity compared to bulkier groups (e.g., piperazine derivatives) .
  • Heteroatom Substitution : Replacing nitrogen with oxygen (4-oxatricyclo) shifts activity from antimicrobial to neuroprotective, targeting NMDA receptors and voltage-gated calcium channels (VGCCs) .
  • Lipophilicity : The 10-(diphenylmethylene) group enhances penetration into microbial membranes but increases cytotoxicity in mammalian cells .
Antimicrobial Activity
  • Gram-Positive Bacteria :
    • 10-(Diphenylmethylene) derivatives (compounds 4, 5) show MIC values of 4–16 µg/mL against Staphylococcus aureus and Bacillus subtilis .
    • Thiourea derivatives inhibit Candida albicans (MIC = 8–32 µg/mL) .
  • Mechanism : Disruption of microbial membrane integrity and interference with essential enzymes .
Neuroprotective Activity
Anticancer Activity
  • Methyl/ethyl-substituted derivatives (e.g., compound 1: 1,7-dimethyl-8,9-diphenyl) induce apoptosis in leukemia cells (IC50 = 12.5 µM) .

Pharmacological Targets and Cytotoxicity

  • Target Specificity: Aminoalkyl derivatives bind β-adrenoceptors (modest affinity, Ki = 0.5–2 µM) . Cu(II) complexes target DNA and reactive oxygen species (ROS) pathways in cancer cells .
  • Cytotoxicity :
    • 10-(Diphenylmethylene) derivatives exhibit CC50 values of 50–200 µM in MT-4 cells, indicating moderate toxicity .
    • Neuroprotective 4-oxatricyclo derivatives show low cytotoxicity (CC50 > 100 µM) in neuronal models .

Stereochemical and Computational Insights

  • The (1S,2S,6S,7R) configuration confers rigidity, making it a chiral auxiliary in asymmetric organocatalysis .
  • DFT studies on halogenated derivatives reveal high hyperpolarizability, suggesting nonlinear optical applications .

Biological Activity

The compound (1S,2S,6S,7R)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in neuroprotection and as a scaffold for drug development. This article compiles various research findings and case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound belongs to a class of bicyclic compounds characterized by a unique tricyclic structure that contributes to its biological properties. Its structural formula is represented as follows:

C10H11NO2\text{C}_{10}\text{H}_{11}\text{N}\text{O}_{2}

This compound features a nitrogen atom integrated into the ring system, which may influence its interaction with biological targets.

Neuroprotective Potential

Recent studies have indicated that derivatives of this compound exhibit neuroprotective properties. A significant focus has been on its ability to modulate calcium influx through NMDA receptors and voltage-gated calcium channels (VGCCs). The findings suggest that these compounds can potentially mitigate excitotoxicity associated with neurodegenerative disorders.

Table 1: Neuroprotective Activity of Derivatives

Compound NameCalcium Modulation ActivityYield (%)Reference
4-Oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dioneModerate47-96%
NGP1-01HighN/A
Tricyclo[6.2.1.02,7]undec-9-ene-3,6-dioneHighN/A

Synthesis and Structural Variability

The synthesis of this compound and its derivatives typically involves complex organic reactions that allow for the introduction of various functional groups to enhance biological activity. For example, aminolysis reactions have been employed to create a series of imide derivatives that maintain the core tricyclic structure while potentially increasing bioactivity.

Study on Calcium Modulation

In one study evaluating the calcium-modulating effects of various derivatives derived from this compound:

  • Methodology : Neuroblastoma cells were treated with derivatives at a concentration of 10 µM.
  • Results : The compounds exhibited varying degrees of calcium influx inhibition comparable to known neuroprotective agents like MK-801.
  • : This study highlighted the potential of these derivatives as therapeutic agents for conditions characterized by calcium dysregulation.

Muscarinic Receptor Activity

Another area of research focused on the interaction of related azatricyclo compounds with muscarinic receptors:

  • Findings : Certain derivatives showed high selectivity towards the M1 receptor subtype.
  • Bioavailability : In vivo studies indicated an oral bioavailability ranging from 20% to 30%, suggesting potential for therapeutic use in humans.

Q & A

Q. What are the established synthetic routes for (1S,2S,6S,7R)-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione, and how can purity be validated?

The compound is synthesized via Diels-Alder reactions between fulvene derivatives and maleimide, followed by epoxide ring-opening with amines or alcohols. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization. Purity is validated using HPLC (>95% purity threshold) and spectral techniques (¹H/¹³C NMR, FTIR). For example, derivatives like 10-(diphenylmethylene) analogs were synthesized via similar methods and confirmed via melting point analysis and elemental composition .

Q. How is the stereochemistry and crystal structure of this compound determined experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving stereochemistry. For example, a related azatricyclo derivative (exo,exo-4-(2-hydroxyethyl)-10-oxa analog) was crystallized in a monoclinic system (space group Pc), with unit cell parameters a = 5.4619 Å, b = 6.8337 Å, c = 12.546 Å, and β = 92.047°. Hydrogen bonding (O–H⋯O) stabilizes the structure, as observed in similar compounds .

Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?

Use standardized microbial strains (e.g., Staphylococcus aureus ATCC 25923, Candida albicans ATCC 10231) in broth microdilution assays. Minimum inhibitory concentration (MIC) values are determined per CLSI guidelines. For antiviral screening, cell-based assays against Flaviviridae (e.g., BVDV, YFV) and Herpesviridae (HSV-1) are recommended, with AZT or mycophenolic acid as positive controls .

Advanced Research Questions

Q. How can contradictory results in biological activity data be resolved?

Contradictions often arise from assay variability or structural analogs. For example, diphenylmethylene-substituted derivatives showed variable activity against Gram-positive bacteria (MIC: 8–64 µg/mL). To resolve discrepancies:

  • Replicate assays under controlled conditions (e.g., pH, inoculum size).
  • Use isogenic microbial strains to isolate resistance mechanisms.
  • Perform structure-activity relationship (SAR) studies by modifying substituents (e.g., 2-chlorophenyl vs. 4-methoxyphenyl groups) .

Q. What computational methods predict regioselectivity in Diels-Alder reactions during synthesis?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and frontier molecular orbitals (HOMO-LUMO gaps). For instance, furan-maleimide Diels-Alder reactions exhibit endo preference due to secondary orbital interactions, validated experimentally with >90% yield in anhydrous conditions .

Q. How can reaction yields be optimized for scaled-up synthesis?

  • Solvent selection : Use aprotic solvents (e.g., THF, DCM) to minimize side reactions.
  • Catalysis : Lewis acids (e.g., ZnCl₂) accelerate epoxide ring-opening.
  • Temperature control : Maintain 0–5°C during maleimide addition to prevent polymerization. A 2022 study achieved 78% yield for a butyl-substituted analog using optimized Diels-Alder conditions .

Q. What advanced techniques characterize degradation products under stability testing?

Accelerated stability studies (40°C/75% RH, 6 months) combined with LC-MS/MS identify degradation pathways. For example, oxidation at the double bond (dec-8-ene) generates dione-epoxide byproducts, detectable via m/z shifts .

Methodological Design & Data Analysis

Q. How to design a robust study comparing bioactivity across structural analogs?

Use a split-plot design with:

  • Main plots : Core scaffold variations (e.g., substituents at C-10).
  • Subplots : Microbial strains/viruses.
  • Replicates : ≥4 per group to ensure statistical power (ANOVA, α=0.05). This approach was validated in antiviral studies with EC₅₀ values reported for BVDV (1.2–18.7 µM) .

Q. What statistical methods are appropriate for analyzing dose-response relationships in antiviral assays?

Fit data to a four-parameter logistic model:

Response=Min+MaxMin1+(EC50/[Drug])H\text{Response} = \text{Min} + \frac{\text{Max} - \text{Min}}{1 + (\text{EC}_{50}/\text{[Drug]})^H}

where H = Hill slope. Use software like GraphPad Prism for nonlinear regression. For example, NM 108 (control) showed EC₅₀ = 0.8 µM against BVDV .

Q. How to validate molecular docking predictions for target binding?

Combine in silico docking (AutoDock Vina) with surface plasmon resonance (SPR) or ITC. For instance, maleimide derivatives showed predicted binding affinity (ΔG = -9.2 kcal/mol) to viral proteases, later confirmed via SPR with KD = 12 nM .

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